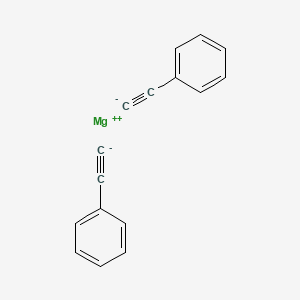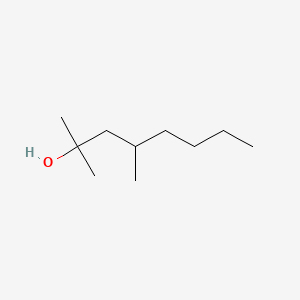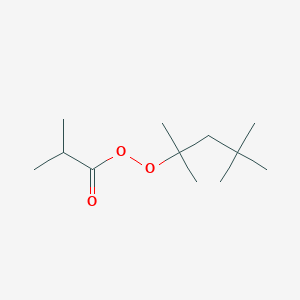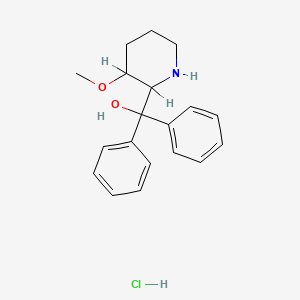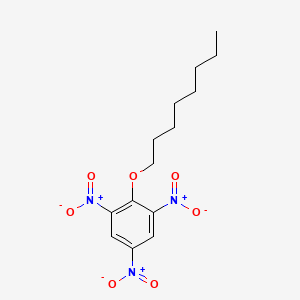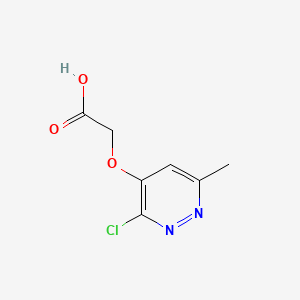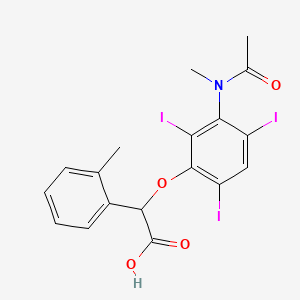
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid is a complex organic compound that features a combination of aromatic rings, iodine atoms, and an acetamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid typically involves multiple steps:
Acetamidation: The acetamido group can be introduced through the reaction of the iodinated compound with N-methylacetamide under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the iodinated acetamido compound with o-tolylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings or the acetamido group.
Reduction: Reduction reactions may target the iodine atoms or the acetamido group.
Substitution: Halogen atoms like iodine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce deiodinated or deacetylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology
In biological research, derivatives of this compound might be explored for their potential as imaging agents due to the presence of iodine, which is useful in radiographic imaging.
Medicine
The compound or its derivatives could be investigated for pharmaceutical applications, such as anti-inflammatory or anticancer agents, given the bioactivity of similar structures.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating biological pathways. The iodine atoms could facilitate interactions with proteins or nucleic acids, while the acetamido group might enhance binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)acetic acid: Lacks the o-tolyl group, which might affect its chemical reactivity and biological activity.
2-(3-(N-Methylacetamido)-2,4,6-diiodophenoxy)-2-(o-tolyl)acetic acid: Contains fewer iodine atoms, potentially altering its imaging properties and reactivity.
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(p-tolyl)acetic acid: The position of the tolyl group is different, which could influence its steric interactions and overall activity.
Uniqueness
The unique combination of functional groups in 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
23197-57-1 |
|---|---|
Fórmula molecular |
C18H16I3NO4 |
Peso molecular |
691.0 g/mol |
Nombre IUPAC |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]-2-(2-methylphenyl)acetic acid |
InChI |
InChI=1S/C18H16I3NO4/c1-9-6-4-5-7-11(9)16(18(24)25)26-17-13(20)8-12(19)15(14(17)21)22(3)10(2)23/h4-8,16H,1-3H3,(H,24,25) |
Clave InChI |
LRJORYLDOVGSIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C(=O)O)OC2=C(C=C(C(=C2I)N(C)C(=O)C)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B14712918.png)
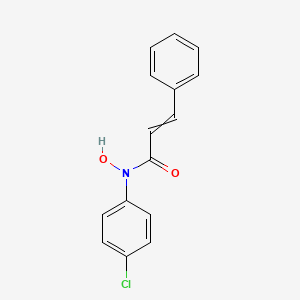

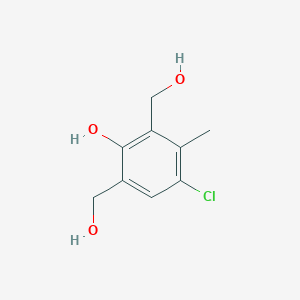
![1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]](/img/structure/B14712926.png)
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)

